molecular formula C12H10O5 B1284208 Ascochin CAS No. 935699-58-4

Ascochin

Cat. No. B1284208
CAS RN: 935699-58-4
M. Wt: 234.2 g/mol
InChI Key: XLKIJHXPWYIGIM-RXMQYKEDSA-N
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Description

Ascochin is an isocoumarin derivative and a fungal metabolite that has been found in Ascochyta . It is active against the bacterium B. megaterium, the plant pathogenic fungus M. violaceum, and the alga C. fusca when used at a concentration of 0.5 mg/disc .


Molecular Structure Analysis

Ascochin has a molecular formula of C12H10O5 . It contains a total of 32 bonds, including 18 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), 1 hydroxyl group, 2 aromatic hydroxyls, and 1 primary alcohol .


Physical And Chemical Properties Analysis

Ascochin is a solid substance with a molecular weight of 234.2 . It is soluble in dichloromethane, DMSO, and methanol .

Scientific Research Applications

Antibacterial Activity

Ascochin has demonstrated effectiveness against certain bacteria, such as Bacillus megaterium. It’s used in agar diffusion assays at concentrations of 0.5 mg/disc to inhibit bacterial growth, which is crucial for studying bacterial pathogenesis and developing new antibacterial agents .

Antifungal Properties

This compound is active against plant pathogenic fungi like Mycosphaerella violaceum. Its antifungal activity is significant for agricultural research, where it can be used to explore natural fungicides and study fungal life cycles .

Algicidal Effects

Ascochin shows activity against algae, including Chlorella fusca. This application is important in ecological studies, particularly in understanding and controlling algal blooms that can affect water ecosystems .

Phytotoxicity Studies

Researchers use Ascochin to investigate phytotoxic effects, which can lead to the development of natural herbicides. Its ability to affect plant growth is studied to understand plant physiology and interactions with natural compounds .

Natural Product Synthesis

As an isocoumarin derivative, Ascochin is a valuable compound in the synthesis of complex natural products. Its structure serves as a building block for creating new molecules with potential pharmacological applications .

Bioactive Compound Research

Ascochin, being a fungal metabolite, is part of a broader category of bioactive compounds that are studied for their potential therapeutic effects. It’s used in drug discovery programs to identify new treatments for various diseases .

Chemical Ecology

In chemical ecology, Ascochin’s interactions with other organisms are studied. This includes its role in the defense mechanisms of fungi and its impact on the surrounding biological community .

Analytical Chemistry

Ascochin is used as a standard in analytical chemistry to develop new methods for detecting and quantifying isocoumarin derivatives in complex biological matrices, which is essential for pharmacokinetics and environmental studies .

properties

IUPAC Name

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKIJHXPWYIGIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Ascochin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the absolute configuration of ascochin and how was it determined?

A1: Ascochin was first isolated from the endophytic fungus Ascochyta sp. []. The absolute configuration of the biologically active isocoumarin derivative, (4S)-(+)-ascochin, was determined to be (4S)-(+) using a novel solid-state Time-Dependent Density Functional Theory/Circular Dichroism (TDDFT/CD) methodology [, ]. This method utilized the X-ray coordinates from the crystal structure as input for the calculations, providing a reliable means to determine the absolute configuration.

Q2: Were any chemical modifications performed on ascochin and how did this impact its CD spectrum?

A2: Researchers converted (4S)-(+)-ascochin into its corresponding (3S,4S)-dihydroisocoumarin derivative via catalytic hydrogenation []. Analysis of the measured and calculated CD spectra of both the original ascochin and its dihydro derivative allowed for an in-depth study of the correlation between absolute configuration and the n-π* transition Cotton effect []. This research provides valuable insight into the relationship between structure and chiroptical properties in isocoumarin derivatives.

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